molecular formula C10H10Cl2O3S B1363290 4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one CAS No. 336195-37-0

4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one

Cat. No.: B1363290
CAS No.: 336195-37-0
M. Wt: 281.15 g/mol
InChI Key: IOYLHQZBZGMKDG-UHFFFAOYSA-N
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Description

4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one is an organic compound with the molecular formula C10H10Cl2O3S and a molecular weight of 281.16 g/mol . It is characterized by a butan-2-one chain linked to a 2,5-dichlorophenyl group via a sulfonyl functional group. This structure classifies it as a sulfonyl ketone, a family of compounds known to be of significant interest in various chemical and pharmacological research fields. While specific biological activity data for this exact compound is not widely published in the available literature, its structural features suggest potential as a valuable intermediate in organic synthesis. Researchers can utilize this compound for the development of more complex molecules, particularly in exploring structure-activity relationships. Related research on dichlorophenyl-containing compounds highlights their investigation as high-affinity ligands for neurological targets, such as dopamine D3 receptors . Furthermore, studies on ATP synthase indicate that various inhibitors, including those with specific structural motifs, are being explored for their roles in regulating energy metabolism and as potential therapeutic agents for diseases ranging from microbial infections to cancer . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle the compound appropriately in a controlled laboratory setting.

Properties

IUPAC Name

4-(2,5-dichlorophenyl)sulfonylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3S/c1-7(13)4-5-16(14,15)10-6-8(11)2-3-9(10)12/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYLHQZBZGMKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355020
Record name 4-(2,5-Dichlorobenzene-1-sulfonyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336195-37-0
Record name 4-(2,5-Dichlorobenzene-1-sulfonyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one is in drug development. It has been investigated for its potential as an enzyme inhibitor, particularly in relation to antimicrobial and anti-inflammatory activities. The sulfonyl group can interact with various enzymes, leading to covalent modifications that inhibit their activity. This property makes it a valuable candidate for developing new therapeutic agents .

Case Study: Enzyme Inhibition
A study highlighted the compound's ability to inhibit specific enzymes through covalent modification, suggesting its relevance in drug design aimed at treating infections or inflammatory conditions.

Biological Research

In biological contexts, this compound is being explored for its potential effects on cellular pathways. Its structure allows it to modulate enzyme activity, which can lead to significant biological effects such as antimicrobial or anti-inflammatory responses. Research has focused on understanding these mechanisms to leverage them for therapeutic purposes .

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of various specialty chemicals. Its unique properties allow it to be utilized in producing materials with specific functionalities, enhancing performance in applications ranging from coatings to pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

4-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}butan-2-one (4j)

  • Structure : Features an indole ring substituted with a 4-methylphenylsulfonyl group.
  • Properties : Purified using diethyl ether/hexane (4:6) with 91% yield as a colorless oil .
  • The methyl group on the sulfonyl substituent reduces electron-withdrawing effects compared to chlorine atoms.

Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-Methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide)

  • Structure : A bis-sulfone compound with methoxy and methanesulfonamide groups.
  • Applications : Acts as a CB2-selective inverse agonist, highlighting sulfonyl groups’ role in receptor binding .
  • Comparison : The target compound lacks the methoxy and methanesulfonamide functionalities, likely reducing its pharmacological specificity but simplifying synthesis.

Halogen-Substituted Butanones

4-Chloro-1-(2,5-difluorophenyl)butan-1-one (CAS: 1216260-42-2)

  • Structure: Contains a chloro substituent on the butanone backbone and a difluorophenyl group.
  • Properties : Boiling point 293.5±30.0°C, density 1.258±0.06 g/cm³, and white powder appearance .
  • Comparison : The absence of a sulfonyl group reduces polarity and hydrogen-bonding capacity compared to the target compound. Fluorine atoms enhance electronegativity but decrease steric bulk relative to chlorine.

4-(3,5-Dibromo-4-methoxyphenyl)butan-2-one (4e)

  • Structure : A brominated analog with a methoxy group.
  • Properties : Purified using diethyl ether/hexane (1:9) with 79% yield as a colorless oil .
  • Comparison : Bromine substituents increase molecular weight and van der Waals interactions, while the methoxy group introduces electron-donating effects absent in the dichlorophenylsulfonyl variant.

Aromatic and Heterocyclic Derivatives

4-(2-Phenyl-1,3-thiazol-4-yl)butan-2-one (4h)

  • Structure : Incorporates a thiazole ring.
  • Properties : Purified using diethyl ether/hexane (4:6) with 86% yield as a colorless oil .
  • Comparison : The thiazole ring introduces nitrogen and sulfur atoms, enabling coordination chemistry and distinct reactivity compared to the sulfonyl group.

N,N'-Phenylene-1,4-bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]

  • Structure : Azo-linked dichlorophenyl compound with naphthalene carboxamide.
  • Applications : Likely used in dyes or polymers due to its conjugated azo system .
  • Comparison : The sulfonyl group in the target compound offers different electronic and steric profiles compared to azo linkages, favoring applications in synthetic intermediates over pigments.

Biological Activity

4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a dichlorophenyl group linked to a butanone backbone through a sulfonyl functional group, which is known to influence its pharmacological properties. The focus of this article is to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10Cl2O3S\text{C}_{10}\text{H}_{10}\text{Cl}_2\text{O}_3\text{S}

This compound's sulfonyl group enhances its reactivity and ability to interact with biological targets, making it a subject of interest in medicinal chemistry.

Research indicates that compounds like this compound may exert their biological effects through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can form covalent bonds with nucleophilic sites on enzymes, potentially leading to inhibition or modification of their activities. This interaction is particularly relevant in the context of enzyme-targeted therapies.
  • Antimicrobial Activity : Similar sulfonamide derivatives have been shown to possess antimicrobial properties, suggesting that this compound may also exhibit such activity against various pathogens.

Biological Activity Overview

Activity Type Description References
Antimicrobial Exhibits potential activity against bacterial strains. ,
Anti-inflammatory May inhibit inflammatory pathways by modulating enzyme activity (e.g., COX-2). ,
Anticancer Shows promise in inhibiting cancer cell proliferation in vitro; specific cell lines under study. ,
Enzyme Inhibition Likely inhibits specific enzymes through covalent modification; relevant in drug design.,

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of various sulfonamide derivatives, including those similar to this compound. Results indicated significant growth inhibition in several cancer cell lines, particularly HT29 (colon cancer) cells, with IC50 values suggesting effective concentrations for therapeutic applications .
  • Anti-inflammatory Effects : In vitro assays demonstrated that certain derivatives could significantly reduce the expression of inflammatory mediators such as iNOS and COX-2 in RAW264.7 macrophage cells. The presence of electron-withdrawing groups like chlorine on the phenyl ring was associated with enhanced anti-inflammatory activity .
  • Enzyme Interaction Studies : Research involving enzyme assays highlighted the ability of similar compounds to form stable complexes with target enzymes, thereby inhibiting their function. This mechanism has implications for developing drugs targeting specific pathways in diseases like cancer and inflammation .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) with UV detection is critical for assessing purity. Use a C18 column and a mobile phase of methanol/buffer (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) to resolve impurities .
  • Nuclear Magnetic Resonance (NMR) : Employ 1H^1H- and 13C^{13}C-NMR to confirm the sulfonyl group’s integration and the dichlorophenyl moiety’s substitution pattern. Compare chemical shifts with structurally similar compounds (e.g., 4-(4-chlorophenyl)-4-phenylbutan-2-one) for validation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight confirmation, especially for detecting halogen isotopes (e.g., 35Cl^{35}Cl and 37Cl^{37}Cl) .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Methodological Answer :

  • Reaction Temperature Control : Maintain temperatures below 50°C during sulfonation to avoid over-oxidation to sulfones, which are common side products .
  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance the sulfonyl group’s introduction to the dichlorophenyl ring, reducing unreacted intermediates .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 ratio) effectively isolates the target compound from byproducts like sulfoxides or unreacted ketones .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of the sulfonyl group in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate the electron-withdrawing effects of the dichlorophenyl group on the sulfonyl moiety’s electrophilicity. Compare frontier molecular orbitals (HOMO-LUMO gaps) to analogous compounds (e.g., 4-methylphenylsulfonyl derivatives) .
  • Molecular Dynamics Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict nucleophilic attack sites on the sulfonyl group .

Q. How can researchers resolve discrepancies in stability data for this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled Degradation Studies : Conduct accelerated stability tests at pH 2–12 (using HCl/NaOH buffers) with continuous cooling (4°C) to minimize thermal degradation during long-term experiments .
  • Kinetic Analysis : Use HPLC-MS to quantify degradation products (e.g., hydrolyzed ketones or sulfonic acids) and derive rate constants. Compare Arrhenius plots across pH levels to identify dominant degradation pathways .

Q. What experimental designs are suitable for probing the electronic effects of the dichlorophenyl group on the compound’s biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying halogen substitutions (e.g., 4-bromo or 4-fluoro derivatives) and test their inhibition profiles against target enzymes (e.g., kinases). Use isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Spectroscopic Probes : Employ fluorescence quenching assays with bovine serum albumin (BSA) to assess hydrophobic interactions driven by the dichlorophenyl group .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Parameter Calculations : Use Hansen solubility parameters (δ) to predict miscibility. For example, δ for this compound can be derived from group contribution methods and compared with solvents like acetone (δ = 19.7 MPa1/2^{1/2}) or toluene (δ = 18.2 MPa1/2^{1/2}) .
  • Experimental Validation : Perform gravimetric solubility tests at 25°C under inert atmospheres to avoid oxidation artifacts. Report results with standard deviations from triplicate measurements .

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